molecular formula C10H16BrN3O2 B7951036 Ethyl 5-amino-4-bromo-1-isobutylpyrazole-3-carboxylate

Ethyl 5-amino-4-bromo-1-isobutylpyrazole-3-carboxylate

Cat. No.: B7951036
M. Wt: 290.16 g/mol
InChI Key: NUUXCUGISRCPKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-amino-4-bromo-1-isobutylpyrazole-3-carboxylate is a pyrazole derivative, a class of compounds known for their diverse biological and chemical properties This compound features a five-membered ring with two adjacent nitrogen atoms, making it a heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-4-bromo-1-isobutylpyrazole-3-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with an α,β-unsaturated carbonyl compound, followed by bromination and esterification. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization and subsequent reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-bromo-1-isobutylpyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-amino-4-bromo-1-isobutylpyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-bromo-1-isobutylpyrazole-3-carboxylate involves its interaction with specific molecular targets. The amino and bromo groups can form hydrogen bonds and halogen bonds, respectively, with target proteins or enzymes. These interactions can modulate the activity of the target, leading to various biological effects. The carboxylate group may also participate in ionic interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-4-chloro-1-isobutylpyrazole-3-carboxylate
  • Ethyl 5-amino-4-fluoro-1-isobutylpyrazole-3-carboxylate
  • Ethyl 5-amino-4-iodo-1-isobutylpyrazole-3-carboxylate

Uniqueness

Ethyl 5-amino-4-bromo-1-isobutylpyrazole-3-carboxylate is unique due to the presence of the bromo group, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromo group is more reactive in nucleophilic substitution reactions, making it a versatile intermediate for further chemical modifications .

Properties

IUPAC Name

ethyl 5-amino-4-bromo-1-(2-methylpropyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrN3O2/c1-4-16-10(15)8-7(11)9(12)14(13-8)5-6(2)3/h6H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUUXCUGISRCPKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1Br)N)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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